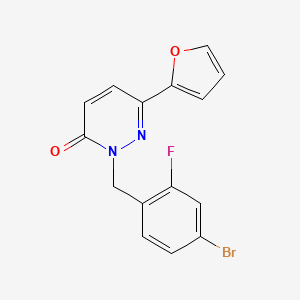![molecular formula C12H12F3N3O B15105488 N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]butanamide](/img/structure/B15105488.png)
N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]butanamide is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science. The trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a compound of interest for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]butanamide typically involves the cyclization of o-phenylenediamines with hexafluoroacetylacetone in the presence of a copper catalyst (Cu2O). This method yields 2-trifluoromethyl benzimidazoles in satisfactory to excellent yields . The reaction conditions include:
Catalyst: Cu2O
Solvent: Typically an organic solvent like ethanol or methanol
Temperature: Moderate heating (around 80-100°C)
Reaction Time: Several hours to ensure complete cyclization
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can ensure consistent quality and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Nucleophiles like amines or thiols in the presence of a base
Major Products Formed
Oxidation: Formation of benzimidazole derivatives with oxidized functional groups
Reduction: Formation of reduced benzimidazole derivatives
Substitution: Formation of substituted benzimidazole derivatives with new functional groups
Aplicaciones Científicas De Investigación
N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]butanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its stability and bioactivity.
Industry: Used in the development of new materials with enhanced properties due to the presence of the trifluoromethyl group.
Mecanismo De Acción
The mechanism of action of N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]butanamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
- 2-phenyl-N-[2-(trifluoromethyl)-1H-benzimidazol-7-yl]butanamide
- 3-phenyl-N-[2-(trifluoromethyl)phenyl]butanamide
Uniqueness
N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]butanamide is unique due to its specific substitution pattern and the presence of the trifluoromethyl group. This enhances its chemical stability and biological activity compared to other similar compounds. The specific position of the trifluoromethyl group can significantly influence the compound’s properties and interactions with biological targets.
Propiedades
Fórmula molecular |
C12H12F3N3O |
|---|---|
Peso molecular |
271.24 g/mol |
Nombre IUPAC |
N-[2-(trifluoromethyl)-3H-benzimidazol-5-yl]butanamide |
InChI |
InChI=1S/C12H12F3N3O/c1-2-3-10(19)16-7-4-5-8-9(6-7)18-11(17-8)12(13,14)15/h4-6H,2-3H2,1H3,(H,16,19)(H,17,18) |
Clave InChI |
CZPTVKKBRXDNSD-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)NC1=CC2=C(C=C1)N=C(N2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(cyclohex-1-en-1-yl)-N-ethyl-2-[(1-methyl-5-sulfamoyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide](/img/structure/B15105428.png)
![2-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide](/img/structure/B15105435.png)
![N-[2-oxo-2-(thiomorpholin-4-yl)ethyl]-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide](/img/structure/B15105455.png)

![3-Isoxazolecarboxamide, N-(2,5-dichlorophenyl)-5-[4-(1-methylethoxy)phenyl]-](/img/structure/B15105465.png)
![1-[4-(methylsulfonyl)piperazin-1-yl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]ethanone](/img/structure/B15105466.png)
![N-(2-{[(4-bromophenyl)sulfonyl]amino}ethyl)-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B15105469.png)
![4-Methyl-1-[(2,4,5-trichlorophenyl)sulfonyl]piperidine](/img/structure/B15105475.png)
![2-{[1-(2,5-dimethylphenyl)ethyl]amino}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B15105481.png)
![ethyl 5-(2-{1,3-dioxo-2-azaspiro[4.4]nonan-2-yl}propanoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B15105487.png)
![1-({5-[(2,4-Dimethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-phenylpropan-2-one](/img/structure/B15105506.png)
methanone](/img/structure/B15105511.png)
